![molecular formula C18H17N3O2S2 B6452462 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole CAS No. 2640979-24-2](/img/structure/B6452462.png)
4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
The compound “4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole” is a complex organic molecule. It contains a spirocyclic structure (azaspiro[3.3]heptane), which is a type of cyclic compound where two rings share a single atom . The compound also contains a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, with one hydrogen replaced by another element or group), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and a benzothiadiazole group (a bicyclic compound consisting of fused benzene and thiadiazole rings) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of aromatic rings and a sulfonyl group could potentially influence the compound’s polarity, solubility, and stability .Scientific Research Applications
PABT has been studied for its potential applications in a variety of scientific fields. It has been used as an inhibitor of enzymes, as a reagent in organic syntheses, and as a tool to study the biochemical and physiological effects of certain compounds. PABT has been used to study the effects of certain compounds on the nervous system, as well as the effects of certain compounds on the cardiovascular system. PABT has also been used as a tool to study the effects of certain compounds on the immune system. Additionally, PABT has been studied for its potential applications in drug delivery, as well as its potential applications in the development of new drugs.
Mechanism of Action
Target of Action
The primary target of the compound “4-({6-phenyl-2-azaspiro[3Similar compounds have been found to interact with the melanin concentrating hormone receptor 1 (mchr1) .
Mode of Action
Sterically constrained compounds like this one can be much more efficient and selective ligands for various biological targets . They are often used in the design of peptidomimetic drugs .
Biochemical Pathways
Sterically constrained compounds are known to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
Similar compounds have been noted for their excellent permeability with no efflux , which could suggest good bioavailability.
Result of Action
Sterically constrained compounds are known for their pronounced biological activity .
Advantages and Limitations for Lab Experiments
PABT has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. Additionally, PABT is stable and can be stored for long periods of time. However, PABT also has some limitations. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, PABT is not very soluble in aqueous solutions, so it must be used in an organic solvent to avoid precipitation.
Future Directions
There are many potential future directions for research on PABT. For example, further research could be done on the effects of PABT on the nervous system, the cardiovascular system, and the immune system. Additionally, further research could be done on the effects of PABT on the metabolism and the endocrine system. Additionally, further research could be done on the potential applications of PABT in drug delivery and the development of new drugs. Additionally, further research could be done on the potential toxicity of PABT and the potential side effects of long-term use. Finally, further research could be done on the potential for PABT to interact with other compounds in the body.
Synthesis Methods
PABT can be synthesized using a three-step reaction. First, 2-azaspiro[3.3]heptan-2-yl-6-phenyl-1-sulfonyl chloride is reacted with 1,3-benzothiadiazole-2-thiol in the presence of a base, such as potassium carbonate. This reaction yields 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole. The second step involves the reaction of the PABT with an alkyl halide, such as tert-butyl chloride, in the presence of a base, such as potassium carbonate. This reaction yields this compound-3-ethyl. Finally, the last step involves the reaction of the PABT-3-ethyl with a base, such as potassium carbonate, in the presence of a catalyst, such as palladium on charcoal. This reaction yields this compound.
Safety and Hazards
properties
IUPAC Name |
4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-25(23,16-8-4-7-15-17(16)20-24-19-15)21-11-18(12-21)9-14(10-18)13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAUEYQHCDKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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